CR-1-30-B

Description

BenchChem offers high-quality CR-1-30-B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CR-1-30-B including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

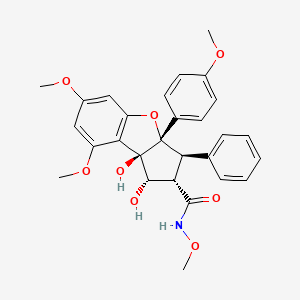

(1S,2S,3R,3aS,8bR)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSIFOJPWJBRFH-DFEWDZLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@]23[C@H]([C@@H]([C@@H]([C@@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure and Function of Complement Receptor 1 (CR1/CD35)

Introduction

Complement Receptor 1 (CR1), also designated as CD35, is a crucial type I membrane glycoprotein that functions as a central regulator of the complement system, a key component of the innate immune response. Its intricate structure allows it to interact with multiple ligands, primarily the opsonins C3b and C4b, thereby controlling the activation of the classical, lectin, and alternative complement pathways. This guide provides a detailed overview of the structure of the most common allotype of CR1, its mechanism of action, and the experimental approaches used to elucidate its function. For the purpose of this guide, "CR-1-30-B" is interpreted as referring to the common allotype of Complement Receptor 1 (CR1) which possesses 30 short consensus repeats and its interaction with its primary ligand, C3b.

Molecular Structure of CR1

The most prevalent allelic variant of CR1 is a large, flexible single-pass type I membrane glycoprotein.[1][2][3] Its structure can be broken down into three main segments: a large extracellular domain, a transmembrane domain, and a short cytoplasmic tail.[1][2]

-

Extracellular Domain: The extensive extracellular region is composed of 30 highly homologous domains known as Short Consensus Repeats (SCRs), also referred to as Complement Control Protein (CCP) repeats or "sushi domains". Each SCR consists of approximately 60 to 70 amino acids. These 30 SCRs are organized into four larger units called Long Homologous Repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D. LHR-A, -B, and -C each contain seven SCRs, while LHR-D is composed of the remaining nine. The primary ligand binding sites for C3b and C4b are located within these LHRs.

-

Transmembrane Domain: A single transmembrane region of 25 amino acids anchors the protein to the cell membrane.

-

Cytoplasmic Tail: A short intracellular tail of 43 amino acids completes the structure.

The soluble form of the extracellular domain is known as sCR1 and is a subject of therapeutic interest.

Genetic Polymorphism

Structural and quantitative polymorphisms of CR1 exist in the human population. The two most common allotypes, S (slow) and F (fast), differ in size by 40-50 kD, which corresponds to the size of one LHR. The S allele is larger, containing an additional LHR (designated LHR-B/A) compared to the F allele.

Quantitative Data Summary

The following table summarizes key quantitative data related to the structure of human CR1.

| Parameter | Value | Reference |

| Number of Short Consensus Repeats (SCRs) | 30 | |

| Number of Long Homologous Repeats (LHRs) | 4 (A, B, C, D) | |

| Number of Amino Acids (Extracellular Domain) | 1930 | |

| Number of Amino Acids (Transmembrane Domain) | 25 | |

| Number of Amino Acids (Cytoplasmic Tail) | 43 | |

| Molecular Weight of Glycoprotein (initial estimate) | ~205,000 Daltons | |

| Size of Long Homologous Repeat (LHR) | 20-30 kb (genomic) | |

| Size Difference between S and F Allotypes | 40-50 kD |

Mechanism of Action and Signaling Pathways

CR1's primary role is the negative regulation of the complement cascade through two distinct mechanisms: Decay-Accelerating Activity (DAA) and Cofactor Activity (CFA). It also plays a significant role in the clearance of immune complexes and in the regulation of B-lymphocyte responses.

Complement Regulation

-

Decay-Accelerating Activity (DAA): CR1 binds to C4b and C3b within the C3 and C5 convertase complexes of the classical, lectin, and alternative pathways. This binding competitively displaces the catalytic subunits (C2b from the classical/lectin pathway C3 convertase, C4bC2b; and Bb from the alternative pathway C3 convertase, C3bBb), leading to the irreversible decay of these enzymatic complexes. For the classical C3 convertase, both LHR-A and either LHR-B or LHR-C are required for efficient DAA.

-

Cofactor Activity (CFA): CR1 serves as an essential cofactor for the serine protease Factor I. By binding to C3b and C4b, CR1 facilitates their proteolytic cleavage by Factor I into inactive fragments (iC3b, C3c, C3dg for C3b and C4c, C4d for C4b). This action permanently prevents the re-formation of convertase enzymes. The primary binding site for C3b involves LHR-A, LHR-B, and LHR-C, while the C4b binding site is predominantly located in LHR-A.

Caption: CR1 regulates complement via DAA and CFA mechanisms.

B-Cell Regulation

CR1 expressed on B lymphocytes acts as an inhibitory receptor. When clustered by its natural, multimeric ligands (such as C3b-opsonized antigens), CR1 can significantly inhibit B-cell activation signals. This includes blocking B-cell receptor (BCR)-induced proliferation, differentiation into plasmablasts, and subsequent immunoglobulin production. This inhibitory function is maintained even in disease states like rheumatoid arthritis where CR1 expression is reduced. The clustering of CR1 interferes with signaling pathways downstream of both the BCR and Toll-like receptor 9 (TLR9).

Caption: CR1 clustering inhibits BCR-mediated B-cell activation.

Experimental Protocols

The characterization of CR1 structure and function has been achieved through a variety of sophisticated experimental techniques. While detailed, step-by-step protocols are beyond the scope of this guide, the principles of key methodologies are outlined below.

Structural and Binding Analyses

-

Methodology: Deletion Mutagenesis and Expression

-

Principle: To map the functional domains of CR1, constructs encoding different fragments of the protein (e.g., individual LHRs or SCRs) are created. These recombinant protein fragments are then expressed in suitable cell lines (e.g., Chinese Hamster Ovary - CHO cells) or produced as soluble proteins.

-

Application: By testing which fragments retain the ability to bind ligands like C3b or C4b, or to mediate DAA/CFA, researchers can pinpoint the specific domains responsible for each function.

-

-

Methodology: Surface Plasmon Resonance (SPR)

-

Principle: SPR is a biophysical technique used to measure real-time binding interactions between molecules. One molecule (e.g., sCR1) is immobilized on a sensor chip, and its potential binding partner (e.g., C3b) is flowed over the surface. The change in the refractive index at the surface, caused by binding, is measured and used to determine association and dissociation rate constants, and ultimately, binding affinity.

-

Application: Used to obtain precise quantitative data on the strength of the CR1-C3b and CR1-C4b interactions.

-

-

Methodology: Radioligand Binding Assays

-

Principle: A ligand (e.g., C3b) is labeled with a radioactive isotope. This radiolabeled ligand is then incubated with cells expressing CR1 or with purified CR1. The amount of bound radioactivity is measured to quantify the binding interaction. Competition assays, where a non-labeled ligand competes for binding with the radiolabeled one, can also be performed to determine binding specificity and affinity.

-

Application: Provides quantitative data on ligand binding to CR1 in a cellular or purified system.

-

Functional Assays

-

Methodology: Flow Cytometry (FACS Analysis)

-

Principle: Cells are stained with fluorescently labeled antibodies specific for cell surface markers, such as CR1 (anti-CD35) and other B-cell markers (e.g., CD19, CD27). The cells are then passed in a single file through a laser beam, and the emitted fluorescence is detected, allowing for the quantification of protein expression on a per-cell basis.

-

Application: Used to measure the expression levels of CR1 on different cell populations, such as naive vs. memory B cells in healthy individuals and patients with autoimmune diseases.

-

-

Methodology: Proliferation Assay (³H-Thymidine Incorporation)

-

Principle: To measure cell proliferation, cultured cells (e.g., B lymphocytes) are stimulated to divide. During the culture period, ³H-thymidine (a radioactive nucleoside) is added. Actively proliferating cells incorporate the ³H-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is then measured and is directly proportional to the level of cell proliferation.

-

Application: Used to demonstrate that clustering CR1 with its ligand inhibits the proliferation of B cells that have been stimulated through their B-cell receptor.

-

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is used to quantify the amount of a specific protein, such as an immunoglobulin, in a solution. For example, to measure antibody production, the supernatant from a B-cell culture is added to a plate coated with an antibody that captures the immunoglobulin of interest. A second, enzyme-linked antibody that also binds the immunoglobulin is then added. Finally, a substrate is added that the enzyme converts into a detectable signal (e.g., a color change), the intensity of which is proportional to the amount of immunoglobulin present.

-

Application: Used to show that CR1 engagement inhibits the production and secretion of immunoglobulins by B cells.

-

Caption: Workflow for assessing the inhibitory function of CR1 on B-cells.

References

CR-1-30-B protein function and mechanism

It appears that "CR-1-30-B protein" does not correspond to a known or publicly documented protein in standard biological databases. Extensive searches for this term have not yielded any specific information regarding its function, mechanism of action, associated signaling pathways, or any quantitative data or experimental protocols.

This could be due to several reasons:

-

The protein name may be a novel or internal designation not yet in the public domain.

-

It could be a typographical error in the protein name.

-

The name might be part of a highly specialized or confidential research area.

To proceed with your request for an in-depth technical guide, please provide the correct or an alternative, recognized name of the protein of interest (e.g., a standard UniProt, NCBI, or gene name). Once a valid protein target is identified, I can then gather the necessary information to construct the detailed whitepaper, including data tables, experimental methodologies, and the requested Graphviz diagrams.

The Multifaceted Role of Complement Receptor 1 (CR1/CD35) in the Complement System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Complement Receptor 1 (CR1), also known as CD35, is a pivotal type I transmembrane glycoprotein that functions as a critical regulator of the complement system and a key receptor for the clearance of immune complexes and pathogens. Its large, structurally complex extracellular domain allows it to interact with several key complement proteins, primarily C3b and C4b. Through these interactions, CR1 exerts potent regulatory control over all three complement activation pathways—classical, lectin, and alternative—by acting as both a decay-accelerator for C3/C5 convertases and a cofactor for the Factor I-mediated cleavage of C3b and C4b. This dual functionality makes CR1 an essential safeguard against excessive complement activation on host cells and a crucial component of innate and adaptive immunity. This document provides a comprehensive technical overview of the structure, function, and significance of CR1, including quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Introduction to Complement Receptor 1 (CR1)

CR1 is a member of the regulators of complement activation (RCA) family of proteins, encoded by the CR1 gene located on chromosome 1q32.[1] It is expressed on a wide variety of cells, including erythrocytes, monocytes/macrophages, neutrophils, eosinophils, basophils, B cells, a subset of T cells, follicular dendritic cells, and glomerular podocytes.[1] The vast majority of CR1 in circulation is found on erythrocytes, which function as a dynamic buffer, binding and transporting opsonized immune complexes to the liver and spleen for clearance.[2]

Molecular Structure of CR1

The most common allotype of human CR1 is a large glycoprotein with a predicted molecular weight of approximately 220 kDa.[1] Its structure is characterized by:

-

Extracellular Domain: This extensive domain is composed of 30 tandemly arranged Short Consensus Repeats (SCRs), also known as Complement Control Protein (CCP) repeats or "sushi domains".[1] These SCRs are organized into four larger domains called Long Homologous Repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D. Each LHR contains seven SCRs. This repeating structure provides multiple binding sites for its ligands.

-

Transmembrane Domain: A single hydrophobic alpha-helix that anchors the protein in the cell membrane.

-

Cytoplasmic Domain: A short intracellular tail of 43 amino acids. While direct signaling is not its primary role, phosphorylation of this domain in phagocytes can occur following cellular activation, contributing to processes like phagocytosis.

The specific functions of the LHRs are localized:

-

LHR-A: Contains the primary binding site for C4b.

-

LHR-B and LHR-C: Contain the primary binding sites for C3b.

-

LHR-D: Contains binding sites for C1q and Mannan-Binding Lectin (MBL).

Core Functions in the Complement System

CR1 performs two primary, interconnected roles: regulation of complement activation and clearance of opsonized materials.

Regulation of Complement Activation

CR1 is a potent inhibitor of the C3 and C5 convertases of all three complement pathways, thereby preventing amplification of the complement cascade on host cells. It achieves this through two distinct mechanisms:

-

Decay-Accelerating Activity (DAA): CR1 binds to C4b within the classical/lectin pathway C3 convertase (C4b2a) and to C3b within the alternative pathway C3 convertase (C3bBb). This binding competitively displaces the catalytic subunits (C2a and Bb, respectively), leading to the irreversible decay and inactivation of the convertases.

-

Cofactor Activity (CFA): CR1 serves as an essential cofactor for the serine protease Factor I. By binding to C3b or C4b, CR1 facilitates their cleavage by Factor I into inactive fragments (iC3b, C3c, C3dg, and C4c, C4d). This process permanently removes these opsonins from the cascade, preventing the re-formation of convertases.

References

An In-depth Technical Guide to CR-1-30-B: Discovery, Historical Context, and Role as a Negative Control in eIF4A Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

CR-1-30-B is a synthetic rocaglate that has gained significance in biomedical research, not for its biological activity, but for its crucial role as an inactive control. It is the enantiomer of CR-1-31-B, a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase with a critical role in the initiation of protein translation. The stereospecificity of the interaction between CR-1-31-B and eIF4A renders CR-1-30-B unable to exert the same inhibitory effects, making it an ideal negative control for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the discovery and historical context of CR-1-30-B, its relationship to CR-1-31-B, and its application in elucidating the mechanism of eIF4A inhibition. Detailed experimental protocols and quantitative data from key studies are presented to offer a practical resource for researchers in the field.

Discovery and Historical Context

The development of synthetic rocaglates, including CR-1-31-B and its inactive enantiomer CR-1-30-B, emerged from the study of natural products with potent anti-cancer and antiviral activities. Rocaglates are a class of complex natural products isolated from plants of the genus Aglaia. The discovery that these compounds target eIF4A, a key component of the translation initiation complex eIF4F, opened a new avenue for therapeutic development.

The eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G, is essential for the translation of a subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, and survival. Overexpression and hyperactivity of eIF4A are implicated in various cancers, making it an attractive target for therapeutic intervention.

In 2013, a study by Jin et al. identified the eIF4A RNA helicase as a target for blocking the translation of the MUC1-C oncoprotein. This research highlighted the potential of eIF4A inhibitors in cancer therapy. Subsequent work by Wolfe et al. in 2014 further elucidated the role of eIF4A in promoting the translation of oncogenes containing G-quadruplex structures in their 5' untranslated regions. These foundational studies spurred the development of synthetic eIF4A inhibitors with improved drug-like properties. CR-1-31-B was developed as a potent and selective synthetic rocaglate. Its enantiomer, CR-1-30-B, was synthesized to serve as a crucial negative control, allowing researchers to confirm that the observed biological effects of CR-1-31-B are due to specific inhibition of eIF4A and not off-target effects.

The eIF4A Signaling Pathway and Mechanism of Action

The eIF4F complex plays a pivotal role in the initiation of cap-dependent translation. eIF4E recognizes and binds to the 5' cap of mRNA, while eIF4G acts as a scaffold, recruiting eIF4A and other components of the translational machinery. eIF4A, an ATP-dependent RNA helicase, unwinds the secondary structures in the 5' untranslated region (UTR) of mRNAs, facilitating the scanning of the 43S preinitiation complex to the start codon.

CR-1-31-B and other active rocaglates function by clamping eIF4A onto polypurine sequences in the mRNA, stalling the helicase activity. This prevents the unwinding of the 5' UTR and inhibits the translation of specific mRNAs. CR-1-30-B, due to its stereochemistry, is unable to effectively bind to the eIF4A-RNA complex and therefore does not inhibit its helicase activity.

An In-depth Technical Guide to the Expression of Complement Receptor 1 (CR-1/CD35) in Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complement Receptor 1 (CR1), also known as CD35, is a crucial type I transmembrane glycoprotein that functions as a central regulator of the complement system, a key component of the innate immune response. The most common variant of CR1 is characterized by an extensive extracellular domain composed of 30 short consensus repeats (SCRs), which house the binding sites for its primary ligands, the complement components C3b and C4b. By binding these opsonins, CR1 plays a vital role in the clearance of immune complexes and pathogens, as well as in the negative regulation of the classical and alternative complement pathways. Given its integral role in immune modulation, understanding the expression profile of CR1 across various cell types is paramount for research in immunology, infectious diseases, autoimmune disorders, and for the development of targeted therapeutics. This guide provides a comprehensive overview of CR1 expression, detailing quantitative data, experimental methodologies, and associated signaling pathways.

Data Presentation: Quantitative Expression of CR-1

The expression of CR1 varies significantly among different cell populations, both in terms of the percentage of positive cells and the receptor density per cell. The following tables summarize the available quantitative data for CR1 expression on various human cell types.

Table 1: CR-1 Expression on Human Erythrocytes

| Cell Type | Average Receptor Density (molecules/cell) | Genetic Influence | Key Notes |

| Erythrocytes | 100 - 1,000[1] | Expression is genetically determined by high (H) and low (L) expression alleles. Homozygotes for these alleles can show a 10-20 fold difference in receptor numbers[1]. | The vast majority (85-90%) of CR1 in the blood is found on erythrocytes due to their sheer numbers[2]. |

Table 2: CR-1 Expression on Human Leukocytes and Other Cell Types

| Cell Type | Expression Status & Receptor Density | Modulation | Key Functions |

| Neutrophils | Expressed; expression is upregulated upon activation from intracellular stores[1]. Quantitative analysis shows increased levels in bacterial infections[3]. | Upregulated by chemotactic factors and in response to bacterial infections. | Phagocytosis of opsonized particles, immune adherence. |

| Monocytes | Expressed; CR1 levels are increased in bacterial infections. | Upregulated by factors such as TNF-α, TNF-β, and IL-4. | Phagocytosis, immune complex clearance, induction of pro-inflammatory cytokines. |

| B Lymphocytes | Expressed on virtually all B-lymphocytes. Memory B cells show higher expression than naive B cells. | Expression can be reduced in certain autoimmune diseases like SLE and RA. | Regulation of B cell activation and differentiation, antigen presentation. |

| T Lymphocytes | Expressed on a subpopulation of CD4+ T cells, and expression can be induced upon activation. | Upregulated by T cell activators like PHA and PMA. | Contributes to the generation of regulatory T cells. |

| Follicular Dendritic Cells (FDCs) | Strongly expressed in germinal centers of lymphoid tissues. | --- | Trapping and presentation of antigens to B cells. |

| Glomerular Podocytes | Expressed in the kidney. | --- | Potential role in preventing complement-mediated damage in the kidney. |

| Eosinophils & Basophils | Expressed. | --- | Role in allergic responses and defense against parasites. |

| Macrophages | Expressed. | --- | Phagocytosis and clearance of immune complexes from tissues. |

| Dendritic Cells | Expressed by monocyte-derived dendritic cells. | --- | Antigen presentation and modulation of T cell responses. |

| Microglia & Astrocytes | Expressed in the human brain, with increased expression in Alzheimer's disease. | --- | Potential role in neuroinflammation and CNS immune responses. |

Experimental Protocols

Accurate detection and quantification of CR1 expression are critical for research and clinical applications. The following are detailed methodologies for the most common techniques used to study CR1 expression.

Western Blotting for CR-1 Detection

Western blotting is used to identify CR1 protein in cell or tissue lysates and to determine its approximate molecular weight.

1. Sample Preparation (Cell Lysates):

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding 1X SDS sample buffer (e.g., Laemmli buffer) or a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) along with a molecular weight marker.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for CR1 (CD35) overnight at 4°C with gentle agitation. Recommended antibodies include rabbit polyclonal or monoclonal anti-CR1 antibodies, typically used at a 1:1000 dilution.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager. The expected molecular weight for CR1 is in the range of 190-280 kDa, depending on the allotype.

Immunohistochemistry (IHC) for CR-1 Localization in Tissues

IHC allows for the visualization of CR1 expression and its localization within the context of tissue architecture.

1. Tissue Preparation:

-

Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) onto positively charged slides.

-

Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites. A common method is to incubate the slides in a citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-45 minutes.

3. Staining:

-

Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.

-

Block non-specific binding sites with a protein block or normal serum from the same species as the secondary antibody for 20-30 minutes.

-

Incubate the sections with a primary anti-CR1 (CD35) antibody. For example, a mouse monoclonal or rabbit polyclonal antibody at a dilution of 1:100 to 1:1100, for 1 hour at room temperature or overnight at 4°C.

-

Wash with a buffer such as PBS or TBS.

-

Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

-

Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize cell nuclei.

4. Visualization:

-

Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

-

Examine the slides under a microscope. Positive staining for CR1 will appear as a brown signal, often on the cell membrane. In lymphoid tissue, a reticular staining pattern in germinal centers is characteristic of FDCs.

Flow Cytometry for Quantitative Analysis of CR-1 on Cell Surfaces

Flow cytometry is the preferred method for quantifying the expression of surface markers like CR1 on different cell populations in a heterogeneous sample like peripheral blood.

1. Cell Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

For leukocyte analysis, red blood cells can be lysed using a lysis buffer. Alternatively, peripheral blood mononuclear cells (PBMCs) can be isolated using density gradient centrifugation (e.g., Ficoll-Paque).

2. Antibody Staining:

-

Aliquot approximately 1x10^6 cells per tube.

-

To a multicolor panel, add a fluorochrome-conjugated primary antibody against CR1 (CD35), for example, anti-CD35-FITC or -PE.

-

Include other cell surface markers to identify specific cell populations (e.g., CD45 for leukocytes, CD14 for monocytes, CD19 for B cells, CD3 for T cells, CD15/CD16 for neutrophils).

-

Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.

-

Wash the cells with a suitable buffer (e.g., PBS with 1-2% BSA).

3. Data Acquisition and Analysis:

-

Resuspend the cells in a sheath fluid for analysis on a flow cytometer.

-

Acquire data for a sufficient number of events (e.g., 50,000-100,000 cells).

-

Use appropriate software to gate on the cell populations of interest based on their forward and side scatter properties and the expression of lineage-specific markers.

-

Quantify CR1 expression on each population by analyzing the mean fluorescence intensity (MFI) of the CD35 staining. For absolute quantification in molecules per cell, calibrated beads with a known number of antibody binding sites can be used.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Complement Receptor 1 is a multifaceted protein with a broad expression profile that underscores its central role in the immune system. Its quantitative expression, particularly on erythrocytes and leukocytes, is of significant interest in various pathological conditions, including autoimmune diseases and infections. The methodologies detailed in this guide provide a robust framework for the accurate assessment of CR1 expression. Further research into the nuanced roles of CR1 on different cell types and the intricate details of its signaling pathways will continue to be a vital area of investigation, with profound implications for diagnostics and the development of novel immunomodulatory therapies.

References

- 1. Human complement receptors for C3b (CR1) and C3d (CR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. Quantitative analysis of complement receptors, CR1 (CD35) and CR3 (CD11b), on neutrophils improves distinction between bacterial and viral infections in febrile patients: comparison with standard clinical laboratory data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Complement Receptor Type 1 (CR1)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the human Complement Receptor Type 1 (CR1) gene and protein, likely designated as CR-1-30-B in specific research contexts due to its 30 Short Consensus Repeats. This document details the gene's genomic location, isoforms, and the full nucleotide and protein sequences of its most common form. It elucidates the protein's critical functions in the complement system, including its binding affinities for C3b and C4b, its decay-accelerating and cofactor activities, and its role in immune complex clearance. Detailed experimental protocols for key functional assays are provided, and crucial signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in immunology, drug discovery, and the study of diseases associated with the complement system.

Introduction to Complement Receptor Type 1 (CR1)

Complement Receptor Type 1 (CR1), also known as CD35, is a single-chain, type I transmembrane glycoprotein that plays a pivotal role in the regulation of the complement system. It is a member of the regulators of complement activation (RCA) family of proteins. The most common isoform of human CR1 is composed of a large extracellular domain containing 30 Short Consensus Repeats (SCRs), also known as complement control protein repeats (CCPs). This structural feature is likely the origin of the "CR-1-30" designation. CR1 is primarily expressed on erythrocytes, monocytes, neutrophils, B cells, and some T lymphocytes, as well as on follicular dendritic cells and glomerular podocytes. Its multifunctionality, including the clearance of immune complexes and pathogens, and the regulation of complement activation, makes it a significant target of study in various pathological conditions, including autoimmune diseases and malaria.

CR1 Gene and Protein Sequence Information

Gene Information

The human CR1 gene is located on the long arm of chromosome 1 at position 32.2 (1q32.2)[1]. It is part of a cluster of genes for regulators of complement activation[1].

-

Official Gene Symbol: CR1

-

Aliases: C3BR, C4BR, CD35, KN[2]

-

Genomic Location (GRCh38): Chromosome 1: 207,496,157-207,641,765[3]

-

NCBI Gene ID: 1378[4]

-

RefSeq mRNA ID (for the 30 SCR isoform): NM_000573.4

The CR1 gene is polymorphic, with several alleles encoding different isoforms that vary in the number of Long Homologous Repeats (LHRs), and consequently, the number of SCRs. The most common allotype, CR1*1 (also known as the F or A allotype), encodes the protein with 30 SCRs.

Nucleotide Sequence (CR1, NM_000573.4)

The full nucleotide sequence for the human CR1 transcript variant 1, which encodes the most common isoform with 30 SCRs, can be accessed from the NCBI database under the accession number NM_000573.4.

Protein Information

-

UniProtKB Accession: P17927

-

Full Name: Complement receptor type 1

-

Amino Acid Length: 2039

-

Molecular Weight (Predicted): ~220 kDa

Amino Acid Sequence (CR1, P17927)

The full amino acid sequence for the human CR1 protein (P17927) can be retrieved from the UniProt database. This sequence corresponds to the unprocessed protein, including the signal peptide.

Functional Characteristics of CR1

CR1 is a multifunctional protein with key roles in the regulation of the complement cascade and the clearance of immune complexes.

Ligand Binding

CR1 binds to the complement components C3b and C4b, which are opsonins that coat pathogens and immune complexes. The extracellular domain of CR1 contains multiple binding sites for these ligands. The binding affinity of CR1 for its ligands has been quantified in several studies.

| Ligand | CR1 Source | Method | Dissociation Constant (Kd) | Reference |

| C4Ab2 (dimer) | Erythrocyte | Radioligand Assay | ~1.4 x 10⁻⁷ M | |

| C4Bb2 (dimer) | Erythrocyte | Radioligand Assay | ~4.8 x 10⁻⁷ M | |

| C3b (dimer) | sCR1 | Surface Plasmon Resonance | Low nanomolar affinity | |

| C4b (dimer) | sCR1 | Surface Plasmon Resonance | 120–480 nM (isoform dependent) | |

| C1q | CR1 deletion mutants | N/A | High affinity | |

| MBL | CR1 deletion mutants | N/A | Binds to SCR24-25 |

Signaling Pathways and Cellular Functions

CR1 is a key player in the complement system, primarily acting as a negative regulator to prevent excessive complement activation on host cells. It also plays a crucial role in the processing and clearance of immune complexes.

CR1 exhibits two main complement regulatory functions:

-

Decay-Accelerating Activity (DAA): CR1 accelerates the decay of both the classical (C4b2a) and alternative (C3bBb) pathway C3 and C5 convertases, thereby inhibiting the amplification of the complement cascade.

-

Cofactor Activity: CR1 acts as a cofactor for the serine protease Factor I, which proteolytically cleaves and inactivates C3b and C4b.

Erythrocytes, which express the majority of CR1 in the circulation, play a crucial role in the clearance of immune complexes. C3b/C4b-opsonized immune complexes bind to erythrocyte CR1 and are transported to the liver and spleen, where they are removed by resident macrophages. This process is essential for preventing the deposition of immune complexes in tissues, which can lead to inflammation and damage.

Experimental Protocols

Cofactor Activity Assay

This assay measures the ability of CR1 to act as a cofactor for Factor I-mediated cleavage of C3b or C4b. The cleavage products are typically analyzed by SDS-PAGE.

Principle: CR1, in the presence of Factor I, facilitates the cleavage of the α' chain of C3b into smaller fragments (iC3b, C3c, and C3dg) or the α' chain of C4b into C4c and C4d. This cleavage can be visualized by a shift in the molecular weight of the α' chain on an SDS-PAGE gel.

Materials:

-

Purified CR1 (soluble or on cell membranes)

-

Purified C3b or C4b

-

Purified Factor I

-

Buffer (e.g., PBS)

-

SDS-PAGE apparatus and reagents (acrylamide/bis-acrylamide solution, Tris-HCl buffers, SDS, ammonium persulfate, TEMED)

-

Coomassie Brilliant Blue or silver stain

-

Reducing sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)

Protocol:

-

Incubate a fixed amount of C3b or C4b with Factor I in the presence and absence of CR1 at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding reducing SDS-PAGE sample buffer and boiling for 5 minutes.

-

Load the samples onto an SDS-PAGE gel (e.g., 10% acrylamide).

-

Run the gel until adequate separation of protein bands is achieved.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Analyze the cleavage of the α' chain of C3b or C4b by observing the appearance of lower molecular weight fragments in the lanes containing CR1.

Decay-Accelerating Activity (DAA) Assay

This assay measures the ability of CR1 to accelerate the decay of C3 convertases.

Principle: The stability of pre-formed C3 convertases (e.g., C4b2a on the surface of antibody-sensitized sheep erythrocytes) is measured in the presence and absence of CR1. The decay of the convertase is monitored by a decrease in its ability to cleave C3, leading to reduced cell lysis or C3 deposition.

Materials:

-

Antibody-sensitized sheep erythrocytes (EA)

-

Purified complement components (C1, C4, C2, C3)

-

Purified CR1

-

Buffers (e.g., GVB²⁺)

-

Spectrophotometer

Protocol:

-

Prepare EA carrying the classical pathway C3 convertase (EAC14b2a).

-

Incubate the EAC14b2a cells with different concentrations of CR1 for various time intervals at 30°C.

-

At each time point, add C3 to the reaction mixture to allow for the terminal pathway to proceed and cause cell lysis.

-

Measure the extent of hemolysis by reading the absorbance of the supernatant at 412 nm.

-

Calculate the percentage of convertase activity remaining at each time point and determine the decay rate in the presence and absence of CR1.

Conclusion

Complement Receptor Type 1 is a multifaceted protein with indispensable roles in the regulation of the complement system and the maintenance of immune homeostasis. Its structural complexity, particularly the presence of 30 SCR domains in its most common isoform, underpins its diverse functions. This guide has provided a detailed overview of the CR1 gene and protein, its functional characteristics, and key experimental methodologies for its study. A thorough understanding of CR1 is crucial for researchers and drug development professionals aiming to modulate the complement system in various disease contexts. Further investigation into the precise molecular interactions and signaling pathways involving CR1 will continue to be a vital area of research.

References

An In-depth Technical Guide to the Ligand Binding Properties of Complement Receptor 1 (CR1)

Introduction

Complement Receptor 1 (CR1 or CD35) is a crucial membrane-bound glycoprotein that plays a central role in regulating the complement system, a key component of the innate immune response.[1] The designation "CR-1-30-B" likely refers to a specific construct or aspect of the full-length human CR1 protein, which is composed of 30 Short Consensus Repeats (SCRs) organized into four Long Homologous Repeats (LHRs): LHR-A, LHR-B, LHR-C, and LHR-D.[2] This guide provides a detailed overview of the ligand binding properties of CR1, with a focus on its primary ligands, C3b and C4b, and the structural domains involved in these interactions.

Ligand Binding Properties of CR1

CR1's primary function is to bind the opsonins C3b and C4b, which are activated fragments of the complement components C3 and C4, respectively.[2] This binding is critical for the clearance of immune complexes and pathogens, as well as for the regulation of the complement cascade through two main mechanisms: decay-accelerating activity (DAA) and cofactor activity (CFA).

Ligand Specificity and Binding Sites

The extracellular domain of CR1 exhibits distinct binding sites for its ligands, primarily located within the LHRs.

-

C3b Binding: The principal binding sites for C3b are located in LHR-B and LHR-C. These two domains are highly homologous and functionally similar. While some studies have suggested weak binding of C3b to LHR-A, LHR-B and LHR-C are the major contributors to this interaction.

-

C4b Binding: The primary binding site for C4b is located in LHR-A. In the absence of LHR-A, C4b can exhibit weak binding to LHR-B and LHR-C.

-

Other Ligands: LHR-D has been shown to bind to C1q, mannose-binding lectin (MBL), and ficolins.

The binding of CR1 to its ligands is complex, as both C3b and C4b can exist as monomers, dimers, and heterodimers, and CR1 possesses multiple ligand binding domains. The interaction with dimeric forms of C3b and C4b is of significantly higher affinity, suggesting a bivalent binding mechanism involving multiple LHR domains of a single CR1 molecule.

Quantitative Binding Data

The binding affinity of CR1 and its various constructs for its ligands has been determined in several studies. The dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating a stronger interaction.

| CR1 Construct | Ligand | Dissociation Constant (Kd) | Reference(s) |

| Wild-type CR1 | dimeric C3b | low nanomolar | |

| Wild-type CR1 | pC3b | 1.0-2.7 nM | |

| LHR-BD constructs | pC3b | 1.0-2.7 nM | |

| LHR-CD constructs | pC3b | 1.0-2.7 nM | |

| CR1/CR2 chimera (SCRs 1-4 of LHR-B/C) | pC3b | 1.8-2.4 nM | |

| CR1/CR2 chimera (SCRs 1-3 of LHR-B/C) | pC3b | 6-9 nM | |

| CR1/CR2 chimera (SCRs 2-4 of LHR-B/C) | pC3b | 22-36 nM |

pC3b refers to polymerized C3b.

Experimental Protocols

The characterization of CR1 ligand binding involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

1. Solid-Phase Binding Assay

This assay is used to determine the binding of soluble CR1 constructs to immobilized ligands.

-

Materials:

-

Purified soluble CR1 constructs

-

Purified C3b or C4b

-

Microtiter plates

-

Coating buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Blocking buffer (e.g., PBS with 1% bovine serum albumin)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Detection antibody (e.g., anti-CR1 monoclonal antibody)

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate (e.g., TMB)

-

Stop solution (e.g., 2M H2SO4)

-

Plate reader

-

-

Protocol:

-

Coat microtiter plate wells with C3b or C4b in coating buffer overnight at 4°C.

-

Wash the wells with wash buffer to remove unbound ligand.

-

Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells.

-

Add serial dilutions of the soluble CR1 construct to the wells and incubate for 1-2 hours at room temperature.

-

Wash the wells to remove unbound CR1.

-

Add the primary detection antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Plot the absorbance values against the concentration of the CR1 construct to determine the binding affinity.

-

2. Cell-Based Binding Assay

This assay measures the binding of ligands to CR1 expressed on the surface of cells.

-

Materials:

-

Cells expressing CR1 (e.g., transfected K562 cells)

-

Fluorescently or radioactively labeled C3b or C4b

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA)

-

Wash buffer (e.g., cold PBS)

-

Flow cytometer or scintillation counter

-

-

Protocol:

-

Harvest and wash the CR1-expressing cells.

-

Resuspend the cells in binding buffer.

-

Add increasing concentrations of labeled C3b or C4b to the cells.

-

Incubate on ice for 1 hour to allow binding to reach equilibrium.

-

Wash the cells with cold wash buffer to remove unbound ligand.

-

Analyze the cells by flow cytometry (for fluorescently labeled ligands) or scintillation counting (for radioactively labeled ligands) to quantify the amount of bound ligand.

-

Perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites per cell.

-

Visualizations

CR1 Domain Structure and Ligand Binding Sites

Caption: Domain organization of CR1 and its primary ligand binding sites.

Experimental Workflow for Solid-Phase Binding Assay

Caption: A typical experimental workflow for a solid-phase ligand binding assay.

CR1-Mediated Complement Regulation

Caption: Mechanisms of CR1-mediated complement regulation.

References

Technical Guide: Molecular Interactions of Soluble Complement Receptor 1 (CR1/CD35) with C3b and C4b

Executive Summary

Complement Receptor 1 (CR1 or CD35) is a critical regulatory protein of the complement system, a key component of innate immunity. Its primary function involves the binding and processing of opsonins C3b and C4b, which are covalently attached to pathogens and damaged host cells. Soluble forms of CR1 (sCR1), particularly those comprising the entire extracellular domain of 30 Complement Control Protein (CCP) modules, are of significant therapeutic interest for their ability to inhibit complement activation in various inflammatory and autoimmune diseases. This document provides a detailed technical overview of the interaction between the 30-CCP module sCR1 and its principal ligands, C3b and C4b, focusing on quantitative binding data, experimental methodologies, and relevant biological pathways.

Introduction to CR1 and its Ligands

Complement Receptor 1 is a large, single-pass type I transmembrane glycoprotein. Its extracellular domain is a highly elongated structure composed of 30 CCP modules, also known as Short Consensus Repeats (SCRs). These CCPs are organized into four long homologous repeats (LHRs), designated LHR-A, -B, -C, and -D. The primary binding sites for C3b and C4b are located within LHR-A (CCPs 1-3), LHR-B (CCPs 8-10), and LHR-C (CCPs 15-17).

-

C3b: The activated form of complement component C3, C3b is a central opsonin that covalently attaches to target surfaces via a reactive thioester bond. It is a ligand for multiple complement receptors and a key component of the C5 convertase.

-

C4b: The activated form of complement component C4, C4b is generated by the classical and lectin pathways. Like C3b, it opsonizes targets and is a component of the C3 convertase (C4b2a).

The interaction of CR1 with C3b and C4b is fundamental to its biological functions, which include:

-

Receptor-mediated phagocytosis: CR1 on phagocytes (e.g., macrophages, neutrophils) binds to C3b/C4b-opsonized particles, facilitating their clearance.

-

Immune complex clearance: CR1 on erythrocytes binds circulating immune complexes opsonized with C3b/C4b for transport to the liver and spleen for disposal.

-

Complement regulation: CR1 acts as a cofactor for the Factor I-mediated cleavage and inactivation of C3b and C4b (cofactor activity) and accelerates the decay of C3 and C5 convertases (decay-accelerating activity).

Quantitative Analysis of CR1-Ligand Interactions

The binding kinetics and affinity of sCR1 (representing the 30-CCP extracellular domain) to C3b and C4b have been characterized primarily through Surface Plasmon Resonance (SPR). The data highlight a high-avidity interaction, driven by the multiple binding sites present on the CR1 molecule.

Table 1: Summary of Kinetic and Affinity Constants for sCR1 Interactions with C3b and C4b

| Ligand | Analyte | Technique | Association Rate (k_a, M⁻¹s⁻¹) | Dissociation Rate (k_d, s⁻¹) | Affinity (K_D, nM) | Reference |

| C3b (monomeric) | sCR1 | SPR | 1.1 x 10⁵ | 1.2 x 10⁻³ | 11 | |

| C3b (dimeric) | sCR1 | SPR | 2.3 x 10⁵ | 1.5 x 10⁻⁴ | 0.65 | |

| C4b (monomeric) | sCR1 | SPR | 8.7 x 10⁴ | 1.8 x 10⁻³ | 21 | |

| C3b-coated surface | Erythrocyte CR1 | Cell-based assay | Not Applicable | Not Applicable | ~20-50* |

Note: Affinity for multimeric/surface-bound C3b can vary significantly based on ligand density and orientation. Values from cell-based assays often reflect avidity rather than intrinsic affinity.

Detailed Experimental Protocols

The characterization of the CR1-C3b/C4b interaction relies on precise biophysical and immunological assays. Below are generalized protocols for the key techniques employed.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of sCR1 binding to C3b and C4b.

Methodology:

-

Immobilization:

-

Purified C3b or C4b is covalently immobilized onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.

-

The sensor surface is activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

-

The C3b/C4b solution is injected over the activated surface until the desired immobilization level (e.g., 1000-2000 Response Units, RU) is achieved.

-

Remaining active groups are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without the protein immobilization step to allow for background signal subtraction.

-

-

Binding Analysis:

-

Purified sCR1 (analyte) is prepared in a series of concentrations (e.g., 0.5 nM to 100 nM) in a running buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

-

The analyte solutions are injected sequentially over the reference and ligand-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).

-

Association Phase: The binding of sCR1 to the immobilized C3b/C4b is monitored in real-time for a set duration (e.g., 180-300 seconds).

-

Dissociation Phase: Running buffer is flowed over the chip to monitor the dissociation of the sCR1-ligand complex for an extended period (e.g., 600-1200 seconds).

-

Regeneration: If necessary, the sensor surface is regenerated between analyte injections using a pulse of a low-pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound analyte.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the kinetic parameters k_a and k_d. The equilibrium dissociation constant is calculated as K_D = k_d / k_a.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Confirmation

ELISA provides a semi-quantitative or relative quantitative measure of binding.

Objective: To confirm the binding of sCR1 to immobilized C3b and C4b.

Methodology:

-

Coating:

-

High-binding 96-well microplates are coated with 50-100 µL of purified C3b or C4b (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Control wells are coated with a non-relevant protein (e.g., Bovine Serum Albumin, BSA) to assess non-specific binding.

-

-

Blocking:

-

The coating solution is removed, and the plates are washed 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Remaining protein-binding sites are blocked by incubating with 200 µL of a blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at room temperature.

-

-

Binding Incubation:

-

After washing, serial dilutions of sCR1 (e.g., starting from 10 µg/mL) in blocking buffer are added to the wells and incubated for 1-2 hours at room temperature.

-

-

Detection:

-

Plates are washed again. A primary antibody against CR1 (e.g., a mouse anti-human CD35 monoclonal antibody) is added and incubated for 1 hour.

-

Following another wash step, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase-conjugated goat anti-mouse IgG) is added and incubated for 1 hour.

-

-

Development and Measurement:

-

After a final wash, a substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well.

-

The reaction is allowed to develop in the dark for 10-30 minutes and is then stopped with a stop solution (e.g., 2 M H₂SO₄).

-

The optical density (absorbance) is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity correlates with the amount of bound sCR1.

-

Visualizations: Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate key experimental and biological processes related to the CR1-C3b/C4b interaction.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: CR1-mediated phagocytosis of a C3b-opsonized particle.

Caption: Logical flow of CR1 cofactor activity for Factor I.

Conclusion and Future Directions

The multivalent interaction between the 30 CCPs of CR1 and its ligands C3b and C4b results in high-avidity binding that is essential for the clearance of pathogens and immune complexes, as well as for the regulation of complement activation. Soluble CR1, by mimicking these interactions, acts as a potent inhibitor of the complement cascade and holds significant promise as a therapeutic agent for a range of complement-mediated disorders. Future research will likely focus on engineering smaller, more potent fragments of CR1 that retain the key binding and regulatory activities while offering improved pharmacokinetic properties for drug development. Further structural studies of the CR1-C3b/C4b complexes will also be crucial for the rational design of next-generation complement inhibitors.

The Role of Complement Receptor 1 (CR1/CD35) in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complement Receptor 1 (CR1, CD35) is a pivotal membrane glycoprotein that serves as a critical link between the innate and adaptive immune systems. Primarily recognized for its role in complement regulation, CR1 is a key player in the clearance of immune complexes and pathogens. Beyond these classical functions, CR1 acts as a significant modulator of lymphocyte activity, particularly exerting potent inhibitory effects on B cell activation. This technical guide provides an in-depth exploration of CR1's function within the innate immune landscape, with a specialized focus on its inhibitory signaling pathways in B lymphocytes. We will detail its molecular interactions, its differential regulation of Toll-like Receptor (TLR) signaling, and its broader functions on other innate immune cells. This document synthesizes quantitative data from key studies into structured tables, provides detailed experimental methodologies, and visualizes complex signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Introduction to Complement Receptor 1 (CR1)

Complement Receptor 1 is a single-pass type I membrane glycoprotein encoded by the CR1 gene, a member of the regulators of complement activation (RCA) gene family.[1][2] It is expressed on a variety of cells, including erythrocytes, B cells, some T cells, monocytes, neutrophils, follicular dendritic cells (FDCs), and glomerular podocytes.[3] The primary ligands for CR1 are the opsonins C3b and C4b, which are fragments of the complement components C3 and C4, respectively.[4]

CR1's functions are multifaceted:

-

Complement Regulation: It possesses decay-accelerating activity for both classical and alternative pathway C3 and C5 convertases and acts as a cofactor for the Factor I-mediated cleavage of C3b and C4b, thereby preventing excessive complement activation.

-

Immune Complex Clearance: On erythrocytes, CR1 binds circulating immune complexes opsonized with C3b/C4b and transports them to the liver and spleen for clearance by phagocytes, a crucial mechanism for preventing immune complex deposition and associated pathologies.

-

Phagocytosis: On phagocytic cells like neutrophils and monocytes, CR1 mediates the adherence and internalization of C3b/C4b-coated pathogens.

-

Antigen Presentation: On FDCs and B cells, CR1 is involved in the trapping and presentation of antigens to facilitate adaptive immune responses.

-

Modulation of B Cell Responses: Critically, and the focus of this guide, CR1 delivers inhibitory signals to B lymphocytes upon ligation, acting as a negative regulator of B cell activation and differentiation.

CR1 Structure and Expression

The structure of CR1 is notable for its large extracellular domain, composed of 30 short consensus repeats (SCRs), also known as complement control protein repeats. This is followed by a transmembrane domain and a short, 43-amino acid cytoplasmic tail. This cytoplasmic region is key to its signaling function, although, interestingly, it does not contain classical immunoreceptor tyrosine-based inhibition motifs (ITIMs). Phosphorylation of CR1 has been observed in phagocytic cells following activation, but not in B lymphocytes, suggesting cell-type-specific signaling mechanisms.

The expression of CR1 on B cells is dynamically regulated during their development. Naïve B cells (CD19+CD27-) up-regulate CR1 expression as they differentiate into memory B cells (CD19+CD27+), a process that may be important for maintaining peripheral B cell tolerance.

The Inhibitory Role of CR1 in B Lymphocyte Activation

In humans, CR1 acts as a potent negative regulator of B cell function, a role that stands in contrast to Complement Receptor 2 (CR2/CD21), which generally provides an activating signal. Ligation of CR1 by its natural ligands, such as multimeric C3b or C3b-coated particles, inhibits multiple facets of B cell activation induced through the B Cell Receptor (BCR) and specific Toll-like Receptors.

Inhibition of B Cell Receptor (BCR) Signaling

Co-ligation of CR1 with the BCR strongly suppresses B cell activation. This inhibition occurs at the very early stages of the signaling cascade.

-

Mechanism of Inhibition: Engagement of CR1 by multimeric C3b-like ligands has been shown to significantly reduce the BCR-induced phosphorylation of key downstream signaling molecules. This includes:

-

Spleen Tyrosine Kinase (Syk): A critical proximal kinase in the BCR signaling pathway. CR1 ligation diminishes its phosphorylation, thereby dampening the entire downstream cascade.

-

Mitogen-Activated Protein Kinases (MAPKs): Phosphorylation of both ERK and JNK, which are crucial for B cell proliferation and differentiation, is significantly reduced upon CR1 clustering.

-

Calcium Mobilization: The transient increase in intracellular free calcium concentration following BCR stimulation is strongly reduced in the presence of a CR1 ligand.

-

The precise molecular mechanism by which the CR1 cytoplasmic tail, lacking an ITIM, mediates this inhibition is still under investigation but appears to be fundamentally linked to the suppression of Syk activity.

References

- 1. Complement receptor type 1 (CD35) mediates inhibitory signals in human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complement receptor 1 - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. Follicular Dendritic Cells Modulate Germinal Center B Cell Diversity through FcγRIIB - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Role of the Complement Receptor 1 - B Allotype (CR1-B)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Complement Receptor 1 (CR1), also known as CD35, is a critical component of the innate immune system, playing a central role in the regulation of the complement cascade and the clearance of immune complexes. This document provides a comprehensive technical overview of the physiological role of the CR1-B allotype, one of the four major structural variants of the CR1 protein. The CR1-B variant, characterized by its specific molecular weight, exhibits distinct functional properties that influence susceptibility to various diseases. This guide details its structural characteristics, physiological functions, association with disease states, and the experimental methodologies employed in its study. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are illustrated using diagrams.

Introduction to Complement Receptor 1 (CR1)

CR1 is a single-pass type I membrane glycoprotein that is a member of the regulators of complement activation (RCA) family of proteins.[1][2] The gene encoding CR1 is located on chromosome 1q32.[1][3] CR1 is expressed on a variety of cells, including erythrocytes, leukocytes (monocytes, neutrophils, B cells, and a subset of T cells), glomerular podocytes, and follicular dendritic cells.[3] Structurally, the extracellular domain of CR1 is composed of up to 30 tandemly arranged short consensus repeats (SCRs), also known as complement control protein (CCP) modules. These modules are organized into four long homologous repeats (LHRs) designated LHR-A, -B, -C, and -D.

CR1 has four known allotypic variants that differ in their molecular weight due to variations in the number of LHRs. The two most common allotypes are CR1-A (also known as the F or "fast" allotype) and CR1-B (also known as the S or "slow" allotype). This document will focus on the physiological role of the CR1-B variant.

The CR1-B Allotype: Structural and Genetic Basis

The polymorphism that gives rise to the CR1-B allotype is a result of genetic variations that lead to a different number of LHRs compared to the other allotypes. This results in a protein with a distinct molecular weight.

Genetic Variants and Allele Frequencies

The CR1-B allotype is one of the most frequently observed variants of CR1. The gene frequencies of the CR1-A and CR1-B alleles vary among different ethnic populations.

| Population | CR1-A Allele Frequency | CR1-B Allele Frequency | Reference |

| Caucasians | 0.87 | 0.11 | |

| African Americans | 0.82 | 0.11 | |

| Mexicans | 0.89 | 0.11 | |

| Asian Indians | 0.916 | 0.084 |

Physiological Functions of the CR1-B Variant

The primary physiological roles of CR1, including the CR1-B variant, are centered on the regulation of the complement system and the processing of immune complexes.

Regulation of the Complement Cascade

CR1 acts as a key negative regulator of the complement cascade. It achieves this through two principal mechanisms:

-

Decay-Accelerating Activity: CR1 binds to C3b and C4b, which are components of the C3 and C5 convertases of the classical and alternative pathways. This binding accelerates the decay of these convertases, thereby preventing excessive complement activation.

-

Cofactor Activity: CR1 serves as a cofactor for the serine protease Factor I, which proteolytically cleaves and inactivates C3b and C4b.

Immune Complex Clearance

Erythrocytes express the majority of CR1 in the circulation. This erythrocyte-bound CR1 plays a crucial role in the clearance of circulating immune complexes. Immune complexes opsonized with C3b and C4b bind to CR1 on erythrocytes, which then transport them to the liver and spleen for removal by phagocytic cells.

Role in Phagocytosis and B-cell Regulation

On phagocytic cells, CR1 can act as a receptor to mediate the uptake of C3b/C4b-coated particles. On B lymphocytes, CR1 is part of a co-receptor complex that can modulate B-cell activation and antibody responses.

Association of the CR1-B Variant with Disease

Variations in the CR1 gene, including the polymorphism leading to the CR1-B allotype, have been associated with susceptibility to several diseases.

-

Systemic Lupus Erythematosus (SLE): Decreased expression of CR1 on erythrocytes is a consistent finding in patients with SLE. This impairment in immune complex clearance is thought to contribute to the pathogenesis of the disease.

-

Malaria: Certain CR1 variants have been associated with protection against severe malaria. Plasmodium falciparum can use CR1 as a receptor to invade erythrocytes, and variations in CR1 structure and expression can affect this interaction.

-

Alzheimer's Disease: Genome-wide association studies have identified variants in the CR1 gene as risk factors for late-onset Alzheimer's disease. The proposed mechanism involves the role of CR1 in the clearance of amyloid-beta peptides.

-

COVID-19: A genetic variant in CR1 has been associated with a cluster of severe and fatal COVID-19 cases in a family, suggesting a role for CR1 in the pathogenesis of the disease, likely through its regulation of the complement system.

Experimental Protocols for the Study of the CR1-B Variant

A variety of experimental techniques are employed to study the CR1-B variant, from genetic analysis to functional characterization.

Genotyping of CR1 Variants

Methodology: Restriction Fragment Length Polymorphism (RFLP) and direct DNA sequencing are common methods to genotype CR1 variants.

-

DNA Extraction: Genomic DNA is extracted from whole blood samples using standard commercial kits.

-

PCR Amplification: Specific regions of the CR1 gene containing the polymorphic sites are amplified using polymerase chain reaction (PCR).

-

Restriction Enzyme Digestion (for RFLP): The PCR products are digested with a specific restriction enzyme that recognizes and cuts at a site that is present in one allele but not the other.

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis. The resulting banding pattern reveals the genotype of the individual.

-

DNA Sequencing: For direct sequencing, the PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods to identify the specific nucleotide variations.

Quantification of CR1 Expression

Methodology: Flow cytometry is the standard method for quantifying the number of CR1 molecules on the surface of erythrocytes and leukocytes.

-

Cell Preparation: Whole blood is collected, and red blood cells or specific leukocyte populations are isolated.

-

Antibody Staining: The cells are incubated with a fluorescently labeled monoclonal antibody specific for CR1 (anti-CD35).

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the cells is proportional to the number of CR1 molecules on their surface.

-

Quantification: A standard curve is generated using beads with a known number of antibody binding sites to convert the mean fluorescence intensity values into the absolute number of CR1 molecules per cell.

Functional Assays

Methodology: A variety of in vitro assays can be used to assess the functional activity of the CR1-B variant.

-

Immune Complex Binding Assay: This assay measures the ability of erythrocytes expressing the CR1-B variant to bind to soluble or particulate immune complexes. Immune complexes are generated in vitro and labeled with a fluorescent or radioactive marker. The amount of bound immune complexes to isolated erythrocytes is then quantified.

-

Cofactor Activity Assay: This assay assesses the ability of the CR1-B variant to act as a cofactor for Factor I-mediated cleavage of C3b. Purified C3b, Factor I, and cells or recombinant protein corresponding to the CR1-B variant are incubated together. The cleavage of C3b is then analyzed by SDS-PAGE and Western blotting.

Signaling Pathways Involving CR1

While CR1's primary role is in binding and clearing opsonized particles and regulating complement, its engagement on B cells can influence signaling pathways.

On B lymphocytes, CR1 can form a complex with CR2 (CD21) and CD19. The binding of C3b-opsonized antigens to this complex can lower the threshold for B cell activation through the B cell receptor (BCR).

Conclusion

The CR1-B allotype represents a significant area of study in immunology and disease pathogenesis. Its role in complement regulation and immune complex clearance has profound implications for a range of inflammatory and autoimmune conditions, as well as infectious and neurodegenerative diseases. A thorough understanding of the physiological functions of this variant, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel diagnostic and therapeutic strategies targeting the complement system. Further research into the specific functional consequences of the structural variations in the CR1-B allotype will continue to provide valuable insights into human health and disease.

References

The Evolution and Significance of the CR1 Gene and its CR1-L Variant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complement Receptor 1 (CR1), also known as CD35, is a critical component of the innate immune system, playing a pivotal role in complement regulation and the clearance of immune complexes. The gene encoding CR1 is notable for its structural complexity, particularly its size polymorphism arising from a variable number of Long Homologous Repeats (LHRs). This variation gives rise to different allotypes, including the CR1-L (also designated CR1-B or the 'S' for slow-migrating) isoform, which has been a subject of intense research due to its association with susceptibility to malaria and neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth exploration of the evolution of the CR1 gene, the molecular basis of the CR1-L variant, and its functional implications. We present a compilation of quantitative data on allele frequencies and disease associations, detailed experimental protocols for the characterization of CR1, and visual representations of its key signaling pathways.

Introduction: The CR1 Gene and its Evolutionary Trajectory

The human CR1 gene is a member of the regulators of complement activation (RCA) gene cluster located on chromosome 1q32.[1] Sequence homology analysis suggests that the primate CR1 gene evolved from the ancestral Crry gene found in sub-primates.[2][3] This evolutionary leap involved gene duplication and the expansion of highly homologous sequences, leading to the complex structure of modern human CR1.[2][4] This process of concerted evolution, driven by duplication and gene conversion, has resulted in a gene characterized by a series of tandemly arranged Short Consensus Repeats (SCRs), each comprising 60-70 amino acids. These SCRs are further organized into larger structures known as Long Homologous Repeats (LHRs).

The most common CR1 allotype, CR1*1 (or CR1-A/F for 'fast'), consists of four LHRs (LHR-A, LHR-B, LHR-C, and LHR-D). The CR1-L (CR1-B/S for 'slow') variant, on the other hand, possesses an additional LHR, designated LHR-S, inserted between LHR-B and LHR-C, resulting in a larger protein with an additional C3b/C4b binding site. This size polymorphism is a result of a low copy repeat (LCR) duplication within the gene.

The CR1-L (CR1-30-B) Variant: Structure and Function

The defining feature of the CR1-L variant is the presence of an extra LHR, which directly impacts its molecular weight and ligand-binding capacity. Each LHR contains binding sites for the complement components C3b and C4b. Specifically, LHR-A has a preferential binding site for C4b, while LHR-B and LHR-C primarily bind C3b. The additional LHR-S in the CR1-L isoform provides an extra binding site for C3b and C4b, potentially altering the efficiency of complement regulation and immune complex clearance.

Functionally, CR1 acts as a key regulator of the complement cascade through two main mechanisms: decay-accelerating activity, where it promotes the dissociation of C3 and C5 convertases, and cofactor activity, where it serves as a cofactor for Factor I-mediated cleavage and inactivation of C3b and C4b. By binding to opsonized immune complexes and pathogens, CR1 on erythrocytes facilitates their transport to the liver and spleen for clearance by phagocytes. Variations in CR1 structure and expression levels, such as those conferred by the CR1-L allele, can influence these processes and have been linked to differential susceptibility to various diseases.

Quantitative Data Summary

The frequency of CR1 alleles, including single nucleotide polymorphisms (SNPs) and the CR1-L copy number variant, varies significantly across different populations. This variation is believed to be, in part, a result of selective pressures from endemic diseases like malaria. These genetic variations have also been extensively studied for their association with an increased risk of late-onset Alzheimer's disease (LOAD).

Table 1: Allele Frequencies of Key CR1 SNPs in Different Populations

| SNP (Allele) | Population | Allele Frequency | Reference(s) |

| rs6656401 (A) | European | 0.11 - 0.15 | |

| Han Chinese | 0.16 | ||

| rs3818361 (T) | European | ~0.20 | |

| Han Chinese | ~0.18 | ||

| rs17047660 (McCb) | African | ~0.24 - 0.50 | |

| European | <0.01 | ||

| rs17047661 (Sl2) | African | ~0.35 - 0.70 | |

| European | <0.01 |

Table 2: Association of CR1 Variants with Alzheimer's Disease and Malaria

| Variant | Disease | Population | Odds Ratio (95% CI) | Reference(s) |

| rs6656401 (A allele) | Alzheimer's Disease | European | 1.21 (1.15 - 1.29) | |

| Alzheimer's Disease | Han Chinese | 1.65 (P=0.007) | ||

| rs3818361 (T allele) | Alzheimer's Disease | European | 1.20 (1.11 - 1.29) | |

| CR1-L (CR1-B/S) Allele | Alzheimer's Disease | European | 1.32 (1.03 - 1.69) | |

| rs17047661 (Sl2/Sl2) | Severe Malaria | African | 0.12 (0.02 - 0.64) | |

| Low CR1 Expression | Severe Malaria | Papua New Guinea | 0.33 (P=0.01) |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of CR1 genetics and function.

CR1 Genotyping: PCR-Based Methods

4.1.1. HindIII RFLP for CR1 Density Polymorphism

This method distinguishes between the high (H) and low (L) expression alleles of CR1, which are associated with a HindIII restriction fragment length polymorphism (RFLP).

-